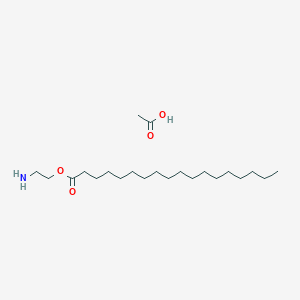

2-(Stearoyloxy)ethylammonium acetate

Descripción

Contextualization within Quaternary Ammonium (B1175870) Compounds and Fatty Acid Ester Chemistry

2-(Stearoyloxy)ethylammonium acetate (B1210297) is chemically defined as a quaternary ammonium salt that incorporates an ester linkage. mdpi.comnih.gov Quaternary ammonium compounds (QACs) are a broad class of organic compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. wikipedia.org This cationic nature is a defining feature of their chemical behavior and applications.

The structure of 2-(stearoyloxy)ethylammonium acetate integrates a long-chain fatty acid, stearic acid, through an ester bond. Fatty acid esters are a significant class of organic molecules derived from the reaction of a fatty acid with an alcohol. nih.gov In this specific molecule, the stearic acid is esterified with an amino alcohol, which is subsequently quaternized. The presence of the long C16-C18 fatty acid chain imparts significant hydrophobicity to one part of the molecule, while the quaternary ammonium group provides a hydrophilic, water-soluble head. fartaklotus.com

This dual hydrophobic-hydrophilic character, a hallmark of surfactants, is a direct consequence of its hybrid nature, combining the properties of both fatty acid esters and quaternary ammonium salts. The systematic name for the primary cation is 2-(stearoyloxy)ethylammonium, and it is paired with an acetate anion. ncats.io

Academic Significance of Surfactant and Emulsifier Architectures in Chemical Systems

The academic significance of molecules like this compound lies in their function as surfactants and emulsifiers. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, or between a liquid and a solid. fartaklotus.com Emulsifiers are a specific type of surfactant that stabilize emulsions, which are mixtures of two or more immiscible liquids. fartaklotus.com

The molecular architecture of a surfactant is critical to its performance. The balance between the hydrophilic and hydrophobic portions of the molecule, often referred to as the hydrophilic-lipophilic balance (HLB), dictates its effectiveness in various systems. In this compound, the long stearoyl chain provides the lipophilic tail necessary to interact with nonpolar substances like oils and greases, while the charged ammonium headgroup interacts favorably with polar solvents like water.

This amphiphilic nature allows these molecules to position themselves at the interface between oil and water, reducing the interfacial tension and allowing for the formation of stable emulsions. Research in this area focuses on understanding how modifications to the surfactant's structure—such as the length of the fatty acid chain, the nature of the headgroup, and the presence of linkages like esters—affect its aggregation behavior, micelle formation, and ultimately its emulsifying power. The inclusion of an ester bond, for example, can influence the molecule's biodegradability, a topic of significant academic and industrial interest. nih.gov

Historical Development and Evolution of Related Chemical Entities in Scholarly Inquiry

The study of fatty acids and their derivatives has a long history, dating back to the early 19th century with the work of chemists like Michel Eugène Chevreul, who first isolated and characterized various fatty acids from animal fats. nih.gov The process of saponification, the hydrolysis of fats to produce soap (salts of fatty acids), was a foundational discovery in this field. nih.gov

The development of synthetic surfactants grew significantly in the 20th century. Quaternary ammonium compounds have been recognized for several decades as effective cationic surfactants. tsijournals.com Early examples, such as dialkyldimethylammonium salts (e.g., DTDMAC), were widely used. nih.gov

However, concerns over the environmental persistence of these early QACs led to the development of a new generation of "softer" cationic surfactants in the late 20th century, known as "esterquats". fartaklotus.comjst.go.jp The term "esterquat" was first introduced in a patent in 1931. mdpi.com These compounds, including this compound, incorporate ester linkages into their structure. This structural modification makes the molecule susceptible to hydrolysis, breaking it down into smaller, more readily biodegradable components. nih.gov This evolution represents a significant milestone in the design of more environmentally benign chemical products, driven by scholarly inquiry into the structure-property-biodegradability relationships of surfactants.

Detailed Research Findings

Research into this compound and related esterquats has focused on their synthesis, physicochemical properties, and performance as surfactants and emulsifiers.

The synthesis of esterquats generally follows a two-step process. fartaklotus.com The first step involves the esterification of a fatty acid with an alkanolamine. For this compound, this would involve the reaction of stearic acid or its derivatives (like methyl stearate (B1226849) or stearoyl chloride) with an aminoalcohol such as 2-aminoethanol. The second step is the quaternization of the resulting esteramine. In this case, the quaternizing agent would be a source of an ethyl group and an acetate counterion, or a two-step process involving ethylation followed by anion exchange.

The performance of esterquats as emulsifiers is a key area of research. Their ability to form stable emulsions is critical for their application in various formulations. Studies on related esterquats have shown that factors such as the length of the alkyl chain and the nature of the headgroup significantly influence their emulsifying capabilities. The presence of the long stearoyl chain in this compound suggests it would be an effective emulsifier for oil-in-water systems.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H45NO4 | ncats.io |

| Molecular Weight | 387.597 g/mol | ncats.io |

| Systematic Name | This compound | ncats.io |

| Alternate Name | Octadecanoic acid, 2-aminoethyl ester, acetate (1:1) | ncats.io |

| Stereochemistry | Achiral | ncats.io |

Component Properties

| Component | Molecular Formula | Molecular Weight | Source |

| 2-(Stearoyloxy)ethylammonium (cation) | C20H42NO2+ | 328.55 g/mol | Calculated |

| Acetate (anion) | C2H3O2- | 59.04 g/mol | nih.gov |

Propiedades

Número CAS |

94213-54-4 |

|---|---|

Fórmula molecular |

C22H45NO4 |

Peso molecular |

387.6 g/mol |

Nombre IUPAC |

2-octadecanoyloxyethylazanium acetate |

InChI |

InChI=1S/C20H41NO2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;1-2(3)4/h2-19,21H2,1H3;1H3,(H,3,4) |

Clave InChI |

IXEHSPWRWPJJEY-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCCN.CC(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Stearoyloxy Ethylammonium Acetate

Established Laboratory Synthesis Routes

The traditional laboratory synthesis of 2-(stearoyloxy)ethylammonium acetate (B1210297) is typically a two-step process. First, the stearoyloxy moiety is introduced via an esterification reaction, followed by the formation of the ammonium (B1175870) acetate salt.

Esterification Reactions for Stearoyloxy Moiety Introduction

The initial step in the synthesis is the formation of 2-(stearoyloxy)ethylamine through the esterification of stearic acid with 2-aminoethanol (ethanolamine). This reaction is a classic example of Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.comstudy.com The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of one of the reactants or to remove the water as it is formed.

The general equation for this esterification is:

CH₃(CH₂)₁₆COOH (Stearic Acid) + HOCH₂CH₂NH₂ (2-Aminoethanol) ⇌ CH₃(CH₂)₁₆COOCH₂CH₂NH₂ (2-(Stearoyloxy)ethylamine) + H₂O

Key factors influencing this reaction include the choice of catalyst, reaction temperature, and the molar ratio of the reactants.

Table 1: Typical Reaction Parameters for the Esterification of Stearic Acid with 2-Aminoethanol

| Parameter | Conditions | Rationale |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | Provides the acidic medium necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. |

| Temperature | 120-180 °C | Higher temperatures increase the reaction rate and facilitate the removal of water. |

| Reactant Ratio | Equimolar or slight excess of 2-aminoethanol | Using an excess of the less expensive reactant can shift the equilibrium to favor product formation. |

| Solvent | Toluene, Xylene | Often used to azeotropically remove water from the reaction mixture, driving the equilibrium forward. |

Thermal, non-catalytic amidation of stearic acid with ethanolamine can also occur at elevated temperatures (e.g., 180°C), leading to high conversion rates. researchgate.net However, this can sometimes lead to the formation of amide byproducts.

Amine Acetate Formation Strategies and Reaction Conditions

Once 2-(stearoyloxy)ethylamine is synthesized and purified, the next step is the formation of the ammonium acetate salt. This is a straightforward acid-base reaction where the primary amine group of 2-(stearoyloxy)ethylamine is protonated by acetic acid.

The reaction is as follows:

CH₃(CH₂)₁₆COOCH₂CH₂NH₂ + CH₃COOH ⇌ [CH₃(CH₂)₁₆COOCH₂CH₂NH₃]⁺[CH₃COO]⁻

This reaction is typically carried out in a suitable solvent at moderate temperatures. The choice of solvent is important to ensure the solubility of both the reactant and the product.

Table 2: Conditions for Amine Acetate Formation

| Parameter | Conditions | Rationale |

| Solvent | Ethanol, Isopropanol | Polar protic solvents that can dissolve both the amine and acetic acid. |

| Temperature | Room temperature to 50 °C | The reaction is generally exothermic and does not require significant heating. |

| Stoichiometry | Equimolar amounts of amine and acetic acid | Ensures complete conversion to the salt without excess unreacted acid or amine. |

The final product, 2-(stearoyloxy)ethylammonium acetate, can then be isolated by precipitation or by removal of the solvent under reduced pressure.

Multi-Component Cyclocondensation Approaches Involving Ammonium Acetates

While not a direct synthesis of this compound itself, ammonium acetates are valuable reagents in multi-component reactions (MCRs) for the synthesis of various heterocyclic compounds. For instance, ammonium acetate can serve as a nitrogen source in reactions like the Hantzsch pyridine synthesis or the Biginelli reaction to produce dihydropyrimidines.

In a hypothetical scenario, this compound could potentially be used in a one-pot reaction where it acts as both the ammonium source and a phase-transfer catalyst due to its amphiphilic nature. This could be an area for future research in the synthesis of functionalized heterocyclic systems.

Advanced Synthetic Techniques and Green Chemistry Applications

In line with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, advanced synthetic techniques are being explored for reactions like esterification and salt formation. nih.gov

Ionic Liquid-Assisted Synthesis Protocols and Mechanistic Insights

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in organic synthesis. nih.govnih.gov They offer advantages such as low vapor pressure, high thermal stability, and tunable properties. nih.gov

In the context of synthesizing this compound, an ionic liquid could be employed in the esterification step. Certain acidic ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup. The use of ILs can lead to higher yields and selectivities compared to traditional methods.

Mechanistic Insights: The catalytic activity of acidic ionic liquids in esterification is attributed to their ability to act as proton donors, similar to conventional acid catalysts. The unique environment provided by the ionic liquid can also enhance the reaction rate by stabilizing the transition state.

Table 3: Potential Ionic Liquids for Esterification

| Ionic Liquid Cation | Ionic Liquid Anion | Potential Role |

| 1-Butyl-3-methylimidazolium | Hydrogen sulfate (B86663) ([HSO₄]⁻) | Acidic catalyst and solvent |

| N-Methyl-2-pyrrolidonium | Dihydrogen phosphate ([H₂PO₄]⁻) | Brønsted acidic catalyst |

Microwave-Assisted Synthesis Optimization for Yield and Purity

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. ijpsjournal.comnih.gov The application of microwave irradiation can be particularly beneficial for the esterification of stearic acid, which can be a slow process under conventional heating.

Microwave heating is a result of the interaction of the electromagnetic field with the dipoles of the molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This can overcome the energy barrier for the reaction more efficiently.

Optimization Parameters:

Microwave Power: Controls the rate of heating.

Temperature: Can be precisely controlled in modern microwave reactors.

Reaction Time: Drastically reduced, often from hours to minutes. ijpsjournal.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | 5-30 minutes |

| Temperature | 120-180 °C | 100-150 °C |

| Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

The use of microwave technology not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for solvent-free reaction conditions. nih.gov

Sustainable Synthetic Methodologies and Catalytic Efficiencies

The synthesis of this compound is increasingly guided by the principles of green chemistry, focusing on the use of renewable feedstocks, minimizing waste, and employing energy-efficient catalytic systems. Sustainable methodologies for the production of this and similar fatty acid-based esters and quaternary ammonium salts often involve enzymatic catalysis and the use of heterogeneous catalysts to improve reaction efficiency and facilitate catalyst recovery and reuse.

Enzymatic synthesis, particularly employing lipases, has emerged as a promising sustainable route. Lipases can catalyze the esterification of stearic acid with ethanolamine under mild reaction conditions, reducing energy consumption and the formation of byproducts. The use of immobilized enzymes, such as Candida antarctica lipase B (Novozym 435), allows for easy separation from the reaction mixture and potential for continuous processing. Enzymatic polymerization and other biocatalytic approaches are also being explored for the synthesis of bio-based polymers and specialty chemicals, highlighting the versatility of enzymes in green synthesis. nih.gov

Heterogeneous acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and zeolites, offer a recyclable alternative to traditional homogeneous acid catalysts like sulfuric acid. mdpi.com These solid catalysts simplify product purification, reduce corrosive waste streams, and can be integrated into continuous flow reactors. mdpi.com Green catalytic approaches also explore the use of novel catalysts, such as double-layered hydrotalcite, which can be prepared through solvent-free methods and show high activity in related organic transformations. rsc.org

The efficiency of these catalytic systems is a key area of research. For enzymatic reactions, parameters such as enzyme loading, reaction temperature, and substrate molar ratio are optimized to maximize conversion and yield. In heterogeneous catalysis, factors including catalyst acidity, pore size, and thermal stability are crucial for achieving high catalytic activity and longevity. mdpi.com The table below summarizes key parameters and findings from studies on related sustainable esterification and amidation reactions, which can be extrapolated to the synthesis of this compound.

| Catalyst System | Substrates | Key Parameters | Typical Yield/Conversion | Reference |

| Immobilized Lipase (Novozym 435) | Fatty Acid + Ethanolamine | Temperature, Substrate Ratio, Enzyme Loading | >90% | nih.gov |

| Ion-Exchange Resin (Amberlyst 15) | Fatty Acid + Alcohol | Temperature up to 140°C | High | mdpi.com |

| Hydrotalcite (nano catalyst) | Aldehydes + Amines | Molar Ratios, Catalyst Loading | High | rsc.org |

Potential Industrial-Scale Synthetic Considerations and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process intensification strategies to enhance efficiency, reduce costs, and improve sustainability. Key industrial methods for similar compounds involve the direct esterification of fatty acids with amino alcohols, followed by quaternization.

The following table outlines key considerations for the industrial-scale synthesis of this compound, drawing parallels from the production of other cationic surfactants and fatty acid derivatives.

| Consideration | Traditional Approach | Process Intensification Strategy | Economic/Sustainability Impact | Reference |

| Reactor Type | Large Batch Reactor | Continuous Flow Reactor (e.g., Packed Bed) | Reduced footprint, improved safety and control | tue.nl |

| Catalyst | Homogeneous Acid (e.g., H₂SO₄) | Heterogeneous Catalyst (e.g., Ion-Exchange Resin) | Simplified separation, catalyst reusability, reduced waste | mdpi.com |

| Water Removal | Distillation | Reactive Distillation, Pervaporation Membranes | Increased conversion, reduced energy consumption | mdpi.com |

| Purification | Multi-step extraction and distillation | Integrated separation processes | Lower capital and operating costs | mdpi.com |

Derivatization and Analogue Development for Targeted Research

The physicochemical and interfacial properties of this compound can be systematically tuned through structural modifications of its hydrophobic (stearoyl) and hydrophilic (ammonium acetate) moieties. These modifications allow for the development of analogues with tailored properties for specific research applications.

The length and degree of unsaturation of the fatty acid alkyl chain significantly influence properties such as solubility, viscosity, density, and surface activity. researchgate.netmdpi.comnih.govnih.govresearchgate.net Increasing the alkyl chain length generally leads to a decrease in the critical micelle concentration (CMC) and an increase in viscosity. researchgate.netresearchgate.net Conversely, the introduction of double bonds (unsaturation) can lower the melting point and affect the packing of molecules at interfaces. For instance, studies on various fatty acid esters have demonstrated a clear correlation between the carbon chain length and properties like flash point and fire point, which increase with molecular weight. mdpi.com The density of fatty acid esters is also affected by the degree of unsaturation, with higher unsaturation leading to increased density. mdpi.com

The following interactive data table illustrates the general effects of modifying the alkyl chain on the physicochemical properties of fatty acid-based surfactants.

| Structural Modification | Effect on Critical Micelle Concentration (CMC) | Effect on Viscosity | Effect on Density | Reference |

| Increase in Alkyl Chain Length | Decrease | Increase | Generally slight increase | researchgate.netresearchgate.net |

| Introduction of Unsaturation | Generally increases | Decrease | Increase | mdpi.com |

| Branching of Alkyl Chain | Generally increases | Decrease | Decrease | mdpi.com |

The synthesis of bis- and tris-substituted analogues of this compound involves the reaction of di- or triethanolamine (B1662121) with stearic acid or its derivatives, followed by quaternization. These structural modifications, leading to compounds like (2-hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate and bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate, can significantly alter the molecule's properties, such as its charge density and steric hindrance, which in turn affects its interfacial behavior and potential applications. chemicalbook.comparchem.com

The synthesis of a similar compound, bis(2-hydroxyethyl)ammonium erucate, has been achieved through a straightforward acid-base neutralization reaction between erucic acid and bis(2-hydroxyethyl)amine. researchgate.netmdpi.com This method can be adapted for the synthesis of the stearoyl analogues. The reaction typically involves heating the fatty acid and the corresponding ethanolamine derivative, often in a 1:1 molar ratio for the bis-substituted analogue, to promote esterification and salt formation. mdpi.com The synthesis of bis-quaternary ammonium salts has also been reported through a two-step process involving epichlorohydrin and N,N-dimethylalkyl amine. researchgate.net

The general synthetic approach for these analogues can be summarized as follows:

Esterification: Reaction of stearic acid with di- or triethanolamine. The stoichiometry is controlled to favor the formation of the desired number of ester linkages.

Quaternization/Neutralization: The resulting tertiary amine is then quaternized or neutralized with acetic acid to form the final ammonium acetate salt.

The existence of these analogues is confirmed by their respective CAS numbers:

(2-hydroxyethyl)bis[2-(stearoyloxy)ethyl]ammonium acetate : CAS No. Not available in provided search results.

bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate : CAS No. 68959-26-2 parchem.com

Functionalization of this compound can be achieved by introducing specific chemical groups to either the stearoyl chain or the ethanolammonium head group. These modifications can impart novel properties and enable its use in specialized academic research areas such as drug delivery, responsive materials, and advanced catalysis.

One approach involves the derivatization of the terminal methyl group of the stearic acid chain. This can be achieved through multi-step enzymatic synthesis, for example, by introducing a hydroxyl group which can then be further modified. researchgate.net This allows for the attachment of fluorescent probes, cross-linking agents, or other functional moieties for specific studies.

Another strategy focuses on modifying the ethanolamine portion of the molecule before the esterification and quaternization steps. For example, using a functionalized ethanolamine derivative as the starting material can introduce desired functionalities into the final product. Derivatization of ethanolamines for analytical purposes often involves reaction with reagents that target the primary amine or hydroxyl groups, suggesting that these sites are accessible for chemical modification.

Functionalization can also be achieved by altering the counter-ion (acetate). Ion exchange reactions can replace the acetate with other anions, thereby modifying the solubility and other properties of the quaternary ammonium salt.

Potential functionalization strategies and their applications are outlined in the table below:

| Functionalization Site | Reagent/Method | Potential Application |

| Stearoyl Chain (terminal) | Enzymatic hydroxylation followed by esterification | Attachment of fluorescent probes for imaging studies |

| Ethanolamine Moiety | Use of a functionalized ethanolamine precursor | Introduction of polymerizable groups for material synthesis |

| Acetate Counter-ion | Ion exchange with a drug molecule | Controlled drug release systems |

| Hydroxyl Group (in analogues) | Acylation with a bioactive molecule | Prodrug development |

Advanced Analytical and Characterization Methodologies

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental in the analysis of 2-(Stearoyloxy)ethylammonium acetate (B1210297), enabling its separation from complex matrices and accurate quantification.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the analysis of 2-(Stearoyloxy)ethylammonium acetate. sielc.com This method utilizes a stationary phase with low silanol (B1196071) activity, which is crucial for achieving good peak shape and reproducibility for this type of compound. The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The presence of an acidic modifier helps to suppress the ionization of any residual silanol groups on the stationary phase and ensures the analyte is in a single ionic form, leading to sharper peaks and more reliable quantification. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid, such as formic acid. sielc.com

| Parameter | Condition |

| Stationary Phase | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV or Mass Spectrometry |

This table is generated based on general principles of RP-HPLC and the limited available data.

The principles of the developed HPLC method are transferable to Ultra-Performance Liquid Chromatography (UPLC) for more rapid analysis. By employing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve faster separations and higher resolution compared to traditional HPLC. This is particularly advantageous for high-throughput screening or when sample analysis time is a critical factor. The use of smaller particle columns allows for higher flow rates without a significant loss in separation efficiency, drastically reducing run times.

The established analytical HPLC method is scalable to preparative chromatography, a technique used to isolate and purify larger quantities of this compound for research and development purposes. sielc.com In preparative scale chromatography, larger columns with greater loading capacity are used. The mobile phase composition and gradient profile are optimized to maximize the separation of the target compound from impurities. The fractions containing the purified compound are collected, and the solvent is subsequently removed to yield the isolated this compound.

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of this compound.

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about this compound. The compound has a molecular formula of C₂₂H₄₅NO₄ and a molecular weight of 387.598 g/mol . sielc.com When coupled with a chromatographic separation technique like HPLC or UPLC, MS can provide mass-to-charge ratio (m/z) data for the intact molecule, confirming its identity. Further fragmentation analysis (MS/MS or MSⁿ) can be performed to break the molecule into smaller, characteristic fragments. The fragmentation pattern provides valuable insights into the compound's structure, such as the presence of the stearoyl group and the ethylammonium (B1618946) moiety.

| Ion | m/z (Predicted) | Fragment |

| [M+H]⁺ | 388.3476 | Intact Molecule (protonated) |

| [M-CH₃COO]⁺ | 328.3159 | Loss of Acetate |

| [C₁₈H₃₅O]⁺ | 267.2688 | Stearoyl Cation |

This table presents predicted m/z values for plausible fragments and requires experimental verification.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and the carbon-hydrogen framework of this compound, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the ester carbonyl (C=O) stretching vibration, typically around 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the long alkyl chain of the stearate (B1226849) moiety (around 2850-2960 cm⁻¹) and N-H stretching vibrations from the ammonium (B1175870) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the ethyl group, the long methylene (B1212753) chain of the stearate, and the methyl group of the acetate counter-ion. The chemical shifts and coupling patterns of these signals would confirm their connectivity.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the ethylammonium group, the numerous methylene carbons of the stearate chain, and the methyl and carboxylate carbons of the acetate ion.

Sample Preparation and Quantitative Analysis Strategies in Complex Matrices

Effective sample preparation is paramount to remove interfering substances and concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of the quantitative analysis. The choice of methodology is heavily dependent on the sample matrix (e.g., plasma, tissue, environmental water) and the subsequent analytical instrumentation.

The extraction of this compound from a complex matrix is a critical step that leverages its physicochemical properties. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable approaches, often used in combination to achieve optimal sample purity.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For compounds like this compound, which contains a large lipophilic stearoyl chain, LLE protocols developed for lipid extraction are highly relevant. A common approach is a biphasic solvent system, such as the one described by Bligh and Dyer, which typically uses a chloroform/methanol (B129727)/water mixture. nih.gov Another effective LLE method involves extracting lipids from plasma or homogenized tissue using a hexane/isopropanol solvent system. nih.gov For the initial extraction from aqueous samples like plasma, a mixture of methanol and dichloromethane (B109758) can also be used to precipitate proteins and solubilize lipids. researchgate.net The large nonpolar stearate tail of this compound would favor its partitioning into the organic phase along with other lipids.

Solid-Phase Extraction (SPE): SPE offers a more selective and often more efficient cleanup than LLE. Given the compound's structure, a multi-step SPE approach may be optimal.

Reversed-Phase SPE: A C18 or C8 stationary phase can be used to retain the lipophilic stearoyl portion of the molecule from an aqueous sample. Elution is then achieved with a less polar organic solvent.

Cation-Exchange SPE: The positively charged quaternary ammonium group allows for strong retention on a cation-exchange sorbent. Weak cation-exchange (WCX) cartridges are particularly effective for the purification of quaternary ammonium compounds from biological matrices like serum and urine. nih.govrsc.org The sample is typically loaded under neutral or slightly acidic conditions, interfering non-cationic compounds are washed away, and the target analyte is eluted with a buffer containing a high concentration of a competing cation or by altering the pH to neutralize the charge on the sorbent.

A combined approach, for instance, an initial LLE followed by SPE, can provide a highly purified extract for analysis. For example, after an initial lipid extraction, the extract could be further purified using a WCX cartridge to specifically isolate the quaternary ammonium-containing lipids.

Table 1: Comparison of Extraction Methodologies for this compound

| Methodology | Principle | Advantages | Considerations | Relevant Analogs |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible solvents based on polarity. | High capacity, cost-effective, good for initial bulk lipid removal. | Can be labor-intensive, may form emulsions, less selective. | Fatty Acids, Complex Lipids nih.govnih.gov |

| Solid-Phase Extraction (SPE) - Reversed Phase (C18/C8) | Adsorption based on hydrophobic interactions. | High selectivity for nonpolar compounds, good for desalting. | The polar head group may reduce retention compared to neutral lipids. | Fatty Acid Esters taylorfrancis.com |

| Solid-Phase Extraction (SPE) - Weak Cation Exchange (WCX) | Ionic interaction between the quaternary ammonium group and the sorbent. | Highly selective for cationic compounds, effective matrix cleanup. nih.gov | Requires careful pH control for optimal binding and elution. | Benzalkonium compounds, Didecyldimethylammonium chloride nih.govrsc.org |

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical method, such as improving volatility for gas chromatography (GC) or enhancing ionization for mass spectrometry (MS).

For Gas Chromatography (GC) Analysis: The analysis of this compound by GC is challenging due to its low volatility and the presence of the polar quaternary ammonium group.

Transesterification: A common strategy for analyzing the fatty acid component involves cleaving the ester bond and converting the stearic acid into a more volatile fatty acid methyl ester (FAME). This is typically achieved by heating the sample with a reagent like boron trifluoride (BF₃) in methanol. researchgate.netsigmaaldrich.commdpi.com This method, however, would only provide information about the stearic acid portion, not the intact molecule.

Pyrolysis GC: An alternative for analyzing quaternary ammonium compounds is injection port pyrolysis. nih.gov In this technique, the compound is thermally degraded into smaller, more volatile fragments in the hot GC inlet, which are then separated on the column. This can produce a characteristic fragmentation pattern but does not analyze the intact molecule.

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: LC-MS is generally the preferred method for analyzing non-volatile and polar compounds like this compound.

Direct Analysis: Due to the permanent positive charge on the quaternary ammonium head group, this compound is expected to ionize well in positive electrospray ionization (ESI) mode, often making derivatization unnecessary. nih.govresearchgate.net

Derivatization for Enhanced Sensitivity: While direct analysis is feasible, derivatization can sometimes improve chromatographic retention or ionization efficiency. For instance, if analyzing the cleaved stearic acid component by LC-MS, derivatization to a pentafluorobenzyl (PFB) ester can significantly enhance sensitivity in negative chemical ionization mode. nih.govlipidmaps.org Chemical derivatization with reagents like trimethylsilyldiazomethane (B103560) (TMSD) has also been shown to enhance the ionization efficiency and selectivity of fatty acids in positive ESI mode. mdpi.com

The choice of whether to derivatize depends on the analytical goal: to quantify the intact molecule (favoring direct LC-MS) or to analyze its fatty acid component (favoring transesterification for GC or derivatization for LC-MS).

A robust quantitative method requires thorough validation to ensure its accuracy, precision, and reliability. This involves assessing several key parameters as outlined by regulatory guidelines. sigmaaldrich.com

Internal Standard Application: The use of an appropriate internal standard (IS) is crucial for accurate quantification. An IS is a compound structurally similar to the analyte that is added in a known quantity to every sample, calibrator, and quality control sample. It corrects for variability during sample preparation and instrumental analysis. nrel.gov

For the Fatty Acid Moiety: Odd-chain fatty acids (e.g., C13:0, C17:0) or their esters are often used as internal standards as they are typically absent in biological samples. nrel.govresearchgate.net

For the Intact Molecule: The ideal IS is a stable isotope-labeled version of the analyte, such as deuterated this compound (e.g., containing deuterium (B1214612) atoms on the ethyl or stearoyl chain). Stable isotope-labeled standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, derivatization, and ionization, thus providing the most accurate correction. nih.govnih.govlipidmaps.org

Method Validation Parameters:

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be >0.99. rsc.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sigmaaldrich.com For similar quaternary ammonium compounds analyzed by LC-MS/MS, LOQs in the range of 0.006–1.40 ng/mL have been achieved in serum and urine. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Precision measures the reproducibility of the results, evaluated at intra-day (repeatability) and inter-day (intermediate precision) levels, with relative standard deviations (RSD) typically required to be below 15-20%. nih.gov

Recovery: The extraction efficiency of the method, determined by comparing the analytical response of an analyte spiked into a blank matrix before extraction to the response of the analyte spiked after extraction. For multi-analyte methods involving quaternary ammonium compounds, recoveries are often in the range of 61-129%. nih.gov

Matrix Effect: The effect of co-eluting, interfering substances from the matrix on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to its response in a pure solvent.

Table 2: Representative Method Validation Parameters for LC-MS/MS Analysis of a Quaternary Ammonium Compound in a Biological Matrix (Hypothetical)

| Parameter | Acceptance Criteria | Example Value | Reference |

| Linearity (r²) | > 0.99 | 0.996 | rsc.org |

| Limit of Quantitation (LOQ) | Signal-to-Noise > 10 | 0.5 ng/mL | nih.gov |

| Intra-day Precision (%RSD) | < 15% | 6.5% | nih.gov |

| Inter-day Precision (%RSD) | < 15% | 9.8% | nih.gov |

| Accuracy (% Recovery) | 80 - 120% | 95.2% | nih.gov |

| Internal Standard | Stable isotope-labeled analog | Deuterated this compound | nih.govnih.gov |

Interfacial Science and Colloidal Systems Research

Fundamental Principles of Surfactancy and Emulsification with 2-(Stearoyloxy)ethylammonium Acetate (B1210297)

The efficacy of 2-(stearoyloxy)ethylammonium acetate as a surfactant is rooted in its amphiphilic nature, possessing both a water-loving (hydrophilic) and an oil-loving (hydrophobic) part. The long stearoyl chain provides the hydrophobic character, while the positively charged ethylammonium (B1618946) acetate group is hydrophilic.

Hydrophobic-Hydrophilic Balance (HLB) Characteristics and Their Implications

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that indicates the relative strength of the hydrophilic and lipophilic portions of a surfactant molecule, determining its suitability for various applications such as emulsification. alfa-chemistry.comankara.edu.tr For ionic surfactants like this compound, the HLB value is influenced by the charge of the headgroup and the length of the alkyl chain. researchgate.net Generally, a higher HLB value corresponds to a more hydrophilic surfactant, suitable for creating oil-in-water (o/w) emulsions, while a lower HLB value indicates a more lipophilic character, favoring water-in-oil (w/o) emulsions. alfa-chemistry.com

Calculating the precise HLB value for cationic surfactants can be more complex than for non-ionic surfactants. The Davies method provides a framework by assigning group numbers (GN) to different structural components of the surfactant. conicet.gov.ar For cationic surfactants, the relationship between HLB and properties like water number (a measure of hydrophilicity) may not be linear, unlike for non-ionic and anionic surfactants. conicet.gov.ar

Table 1: Illustrative HLB Values of Various Surfactants This table provides examples of HLB values for different types of surfactants to contextualize the expected range for cationic surfactants like this compound. Direct experimental data for this specific compound is not available.

| Surfactant Name | Type | HLB Value | Primary Application |

| Sodium Lauryl Sulfate (B86663) | Anionic | 40 | Detergent, O/W emulsifier |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 10-12 | O/W emulsifier, antibacterial |

| Polysorbate 80 (Tween 80) | Non-ionic | 15.0 | O/W emulsifier, solubilizer |

| Sorbitan Monooleate (Span 80) | Non-ionic | 4.3 | W/O emulsifier |

Source: Alfa Chemistry alfa-chemistry.com

Given its structure, with a long C18 tail, this compound is expected to have a relatively low to intermediate HLB value, making it a candidate for use as a w/o emulsifier or a co-emulsifier in o/w systems. The presence of the ester group, which is susceptible to hydrolysis, can also influence its long-term stability and performance in aqueous solutions. researchgate.net

Mechanisms of Interfacial Tension Reduction and Surface Activity

A key function of any surfactant is to reduce the interfacial tension (IFT) between two immiscible phases, such as oil and water. acs.orgresearchgate.net this compound achieves this by adsorbing at the oil-water interface. Its hydrophobic stearoyl tail orients itself into the oil phase, while the hydrophilic ethylammonium acetate headgroup remains in the aqueous phase. This molecular arrangement disrupts the cohesive forces at the interface, leading to a significant reduction in IFT.

The efficiency of a surfactant in reducing IFT is often quantified by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to self-assemble into micelles in the bulk solution. wikipedia.org Above the CMC, the IFT remains relatively constant. For cationic surfactants, the IFT reduction can be influenced by factors such as salinity and pH. acs.org In some systems, increasing salinity can enhance the packing of surfactant molecules at the interface, leading to lower IFT values. acs.org The positive charge on the headgroup of this compound would also lead to electrostatic interactions with other charged species in the system, potentially influencing its surface activity.

Formation and Characterization of Microemulsions and Nanodispersions

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant(s), often in combination with a co-surfactant. impactfactor.orgdergipark.org.tr Due to its amphiphilic nature, this compound would be capable of stabilizing the dispersed droplets in a microemulsion system.

Ternary Phase Diagram Analysis for System Stability and Composition

Ternary (or pseudo-ternary, if a co-surfactant is used) phase diagrams are essential tools for mapping the different phases (e.g., microemulsion, liquid crystal, coarse emulsion) that form at various compositions of oil, water, and surfactant at a constant temperature and pressure. impactfactor.orgptfarm.plresearchgate.net By systematically titrating a mixture of oil and surfactant with water, the boundaries of the single-phase microemulsion region can be determined. impactfactor.org

The size and shape of the microemulsion region in a ternary phase diagram for a system containing this compound would depend on its HLB value, the nature of the oil phase, and the presence and type of any co-surfactant. impactfactor.orgmdpi.com For instance, the ratio of surfactant to co-surfactant can significantly impact the area of the microemulsion region. impactfactor.org The construction of such a diagram would allow for the identification of stable formulations for specific applications.

Rheological Behavior of Colloidal Systems and Viscoelastic Properties

The rheological properties, or the flow behavior, of colloidal systems stabilized by this compound are crucial for many applications. The viscosity and viscoelasticity (the combination of viscous and elastic properties) are dependent on the concentration of the surfactant, the volume fraction of the dispersed phase, and the interactions between the colloidal particles. acs.orgacs.org

In concentrated emulsions, the rheological behavior is often shear-thinning, meaning the viscosity decreases as the shear rate increases. acs.org At certain concentrations, cationic surfactants can form long, entangled wormlike micelles, which impart significant viscoelasticity to the solution. acs.orgacs.org The addition of salts can influence the growth of these micelles and, consequently, the rheological properties of the system. acs.org

The viscoelastic properties, such as the storage modulus (G') and the loss modulus (G''), can be measured using oscillatory rheometry. These parameters provide insights into the strength and structure of the colloidal network. For instance, in a stable gel-like emulsion, G' is typically greater than G'' and independent of frequency over a certain range.

Role in Complex Formulations and Material Dispersion Science

As a cationic surfactant, this compound is anticipated to be a functional component in complex formulations, particularly in stabilizing emulsions and dispersing materials. Its amphiphilic nature, with a positively charged hydrophilic head and a long hydrophobic tail, governs its activity at interfaces.

In multi-component emulsion systems, such as oil-in-water (O/W) emulsions, this compound is expected to function as an effective emulsifier. The stabilization of such systems is achieved through several mechanisms:

Reduction of Interfacial Tension: The surfactant molecules adsorb at the oil-water interface, lowering the interfacial tension and facilitating the formation of smaller droplets, which enhances the stability of the emulsion.

Electrostatic Repulsion: The cationic headgroup of this compound imparts a positive charge to the surface of the oil droplets. This results in electrostatic repulsion between the droplets, preventing them from coalescing and leading to phase separation.

Steric Hindrance: The long stearoyl chains of the surfactant molecules extend into the oil phase, creating a steric barrier that further hinders close approach and coalescence of the droplets.

Formation of a Protective Interfacial Film: The adsorbed surfactant molecules form a protective film around the dispersed droplets. In some systems, particularly with the addition of co-surfactants or fatty alcohols, this can lead to the formation of a lamellar liquid crystalline phase at the interface, which significantly enhances long-term stability. researchgate.net

The effectiveness of esterquats as emulsifiers is well-documented, and they are frequently used in personal care and fabric softener formulations to create stable emulsions. researchgate.netnih.gov The order of mixing components during emulsion preparation can also be crucial, with the addition of water to an oil-surfactant mixture often yielding smaller droplet sizes. researchgate.net

Table 1: Expected Emulsion Stabilization Properties of this compound

| Property | Expected Role of this compound |

| Emulsification | Acts as a primary emulsifier, particularly for oil-in-water (O/W) emulsions. |

| Droplet Size | Contributes to the reduction of droplet size, enhancing emulsion stability. |

| Zeta Potential | Imparts a positive zeta potential to droplets, indicating electrostatic stabilization. |

| Long-Term Stability | Can contribute to the formation of stabilizing lamellar liquid crystalline phases. researchgate.net |

In research formulations, this compound is predicted to interact strongly with negatively charged surfaces and dispersed phases. This is a key characteristic of cationic surfactants.

Adsorption onto Surfaces: The positively charged headgroup will readily adsorb onto negatively charged surfaces, such as hair, skin, and textile fibers. nih.govfartaklotus.com This neutralizes the surface charge and imparts a conditioning effect, reducing static and increasing softness. The hydrophobic stearoyl tail orients away from the surface, creating a lubricating layer. nih.gov

Interaction with Anionic Components: In formulations containing anionic surfactants or polymers, this compound can form complexes, which may lead to precipitation or the formation of new, more complex surfactant phases. However, certain esterquats with polyoxyethylene linkages have been shown to be compatible with anionic surfactants, expanding their application range. whamine.com

Dispersion of Solids: In material science applications, it can function as a dispersing agent for solid particles in a liquid medium. By adsorbing onto the particle surfaces, it can prevent agglomeration through electrostatic and steric repulsion, leading to a stable dispersion.

A study on a similar esterquat-based emulsion for leather and textile applications demonstrated its ability to be applied via an exhaust method, ensuring uniform application and penetration into the fabric fibers. acs.org

Self-Assembly Phenomena and Aggregate Structures

Like other surfactants, this compound is expected to exhibit self-assembly in solution, forming various aggregate structures depending on its concentration and the surrounding conditions.

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers aggregate to form micelles. For this compound, these micelles would have a core of hydrophobic stearoyl chains and a shell of hydrophilic cationic headgroups interacting with the aqueous environment. The CMC is a key parameter indicating the efficiency of a surfactant; a lower CMC suggests higher surface activity. whamine.com

In addition to micelles, esterquats are known to form vesicles, which are spherical structures enclosed by a bilayer of surfactant molecules. researchgate.net These vesicles can encapsulate aqueous solutions and are of interest for various delivery applications. The formation of micelles versus vesicles is influenced by the molecular geometry of the surfactant, often described by the packing parameter. nih.gov Double-chain surfactants, or those that can form stable bimolecular structures, are more prone to forming vesicles. researchgate.net Research on other cationic surfactants has shown that the transition between vesicles and micelles can be triggered by changes in temperature or the addition of other molecules. nist.gov

The ordered aggregate structures formed by esterquats are typically characterized using a variety of advanced analytical techniques:

Light Scattering: Dynamic Light Scattering (DLS) is used to determine the size distribution of micelles and vesicles in solution.

Microscopy: Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the direct visualization of the morphology of self-assembled structures like vesicles and micelles. researchgate.net

Zeta Potential Analysis: This technique measures the surface charge of the aggregates, providing insight into their stability due to electrostatic repulsion. acs.org

Rheology: The viscoelastic properties of surfactant solutions can indicate the presence of elongated, wormlike micelles, which can significantly increase the viscosity of the solution. nist.gov

Small-Angle Scattering: Techniques like Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) provide detailed information about the size, shape, and internal structure of the aggregates. nist.gov

While specific studies characterizing the aggregates of this compound are not readily found, research on analogous esterquat systems confirms the formation of micron-sized vesicles and the use of the above techniques for their characterization. acs.orgresearchgate.net

Table 2: Advanced Techniques for Characterizing Surfactant Aggregates

| Technique | Information Obtained | Relevance to this compound |

| Dynamic Light Scattering (DLS) | Particle size and size distribution | To determine the size of micelles and vesicles. |

| Cryo-TEM | Morphology and structure | To visualize the shape of self-assembled aggregates. researchgate.net |

| Zeta Potential Analysis | Surface charge and stability | To measure the electrostatic repulsion between aggregates. acs.org |

| Rheology | Viscoelastic properties | To detect the formation of wormlike micelles. nist.gov |

| SANS/SAXS | Detailed structural information | To analyze the size, shape, and packing of aggregates. nist.gov |

Polymer Science and Material Applications Research

Utilization as a Polymerization Initiator and Chain Transfer Agent

Following a comprehensive review of scientific literature and chemical databases, no specific information was found regarding the use of 2-(Stearoyloxy)ethylammonium acetate (B1210297) as a polymerization initiator or a chain transfer agent. The search did not yield any studies, patents, or technical data sheets describing its function in these capacities.

Mechanism of Radical Polymerization Initiation and Control

There is no available research detailing the mechanism by which 2-(Stearoyloxy)ethylammonium acetate would initiate or control radical polymerization. General principles of radical polymerization involve initiators that generate free radicals upon thermal or photochemical decomposition, which then propagate by adding to monomer units. tcichemicals.comwikipedia.orgnouryon.comnih.gov However, no sources confirm that this compound is used for this purpose or describe its potential initiation mechanism.

Synthesis of Tailored Polymeric Architectures and Copolymers

No literature was identified that describes the use of this compound in the synthesis of tailored polymeric architectures or copolymers. The synthesis of such specialized polymers often relies on controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which utilize specific initiators and chain transfer agents to manage polymer chain growth. wikipedia.orgpolymersource.camdpi.com There is no evidence to suggest that this compound is employed in these or other methods for creating tailored polymer structures.

Influence on Polymer Blends and Composite Materials

No research was found that investigates the influence of this compound on polymer blends or composite materials. The properties of such materials are often dependent on the interactions between their constituent components. free.frwikipedia.org

Compatibility Enhancement and Compatibilization Mechanisms

No information exists in the searched literature to suggest that this compound is used as a compatibilizer in polymer blends. Compatibilizers are additives that improve the miscibility and interfacial adhesion of immiscible polymers, but there is no indication that this compound performs such a function. mdpi.com

Integration into Advanced Materials and Coatings Research

The surfactant nature of this compound, arising from its amphiphilic structure, makes it a valuable additive in coatings and functional films. ontosight.ai

Applications in Paint and Coating Formulations: A Chemical Perspective

In paints and coatings, this compound primarily functions as a specialized surfactant or emulsifier. ontosight.ai Its chemical structure allows it to orient at the interface between different phases, such as between pigment particles and the polymer binder, or between water and oil in emulsion-based paints.

From a chemical perspective, its roles include:

Pigment Wetting and Dispersion: The cationic ammonium (B1175870) headgroup can adsorb onto the surface of negatively charged pigment particles. The long, hydrophobic stearate (B1226849) tail then extends into the non-polar polymer matrix, providing steric stabilization. This prevents the pigments from agglomerating, ensuring uniform color and improved mechanical properties of the final coating.

Surface Modification and Adhesion: As a cationic surfactant, it can modify the surface energy of the substrate, promoting better wetting and adhesion of the coating.

Rheology Control: The presence of such surfactants can influence the viscosity and flow behavior of the paint, preventing sagging and improving application properties. Stearic acid, a related compound, is known to reduce the viscosity of polymer blends when melted. researchgate.net

Quaternary ammonium compounds have also been formulated into paints to provide antimicrobial properties, either through a slow-release mechanism or by being bound to the polymer matrix to create a contact-killing surface. nih.gov

Development of Functional Polymeric Surfaces and Films

The incorporation of this compound into polymer melts or solutions can be used to create films with tailored surface properties. During film formation, the additive may migrate to the surface. google.com This surface migration is driven by the difference in surface energy between the additive and the bulk polymer.

Once at the surface, the compound imparts specific functionalities:

Hydrophobicity: The dense packing of the long, non-polar stearate chains at the surface can create a highly hydrophobic (water-repellent) film. This is valuable for creating moisture barriers. Studies on other stearate-containing surfactants have confirmed their ability to reduce the water vapor permeability of biopolymer films. mdpi.com

Antimicrobial Surfaces: The quaternary ammonium group is a well-established antimicrobial agent. nih.govnih.gov When present on a surface, it can disrupt the cell membranes of bacteria upon contact, leading to a "contact-killing" effect without leaching biocides into the environment. nih.gov

Lubricity and Anti-Fouling: The stearate component can lower the coefficient of friction of the polymer surface, providing lubricity. This, combined with the antimicrobial nature of the ammonium group, can contribute to anti-fouling properties, making the surface resistant to the adhesion of microorganisms and other contaminants.

Table 2: Functional Properties Imparted to Polymeric Films

| Functional Property | Responsible Moiety | Mechanism of Action |

| Hydrophobicity | Stearate Chain | Orientation of non-polar alkyl chains at the film-air interface, lowering surface energy. mdpi.comnih.gov |

| Antimicrobial Activity | Quaternary Ammonium | Disruption of microbial cell membranes through electrostatic interaction and alkyl chain penetration. nih.govnih.gov |

| Surface Lubricity | Stearate Chain | Reduction of surface friction due to the waxy nature of the long alkyl chain. researchgate.net |

Mechanistic and Theoretical Investigations

Elucidation of Molecular Interaction Mechanisms

The functionality of 2-(stearoyloxy)ethylammonium acetate (B1210297) is intrinsically linked to its amphiphilic nature, possessing a long, hydrophobic stearoyl tail and a hydrophilic ethylammonium (B1618946) acetate headgroup. This dual character drives its interactions with other molecules and its self-organization in solution.

Investigations of Lipid Interaction Dynamics and Binding Modalities

While direct experimental studies on the lipid interaction dynamics of 2-(stearoyloxy)ethylammonium acetate are not extensively documented in publicly available literature, significant insights can be drawn from studies on analogous long-chain cationic surfactants. These compounds are known to interact strongly with lipid bilayers, which are the primary components of cell membranes.

The primary binding modality is the insertion of the hydrophobic stearoyl tail into the lipid bilayer's core. This process is thermodynamically favorable as it removes the hydrophobic chain from the aqueous environment. The cationic headgroup, however, remains at the lipid-water interface, interacting with the polar headgroups of the lipids and surrounding water molecules.

Studies on similar quaternary ammonium (B1175870) salts have shown that the nature of the headgroup and the linkage to the hydrophobic tail can influence the depth of insertion and the orientation of the molecule within the bilayer. The ester linkage in this compound may participate in hydrogen bonding interactions with the lipid headgroups, further stabilizing its position within the membrane.

Electrostatic and Hydrophobic Driving Forces in Chemical Interactions and Self-Organization

The self-assembly of this compound in aqueous solutions is a classic example of the interplay between electrostatic and hydrophobic forces.

Hydrophobic Interactions: The primary driving force for self-assembly is the hydrophobic effect. The long stearoyl chains (C18) are nonpolar and disrupt the hydrogen-bonding network of water. To minimize this disruption, the molecules aggregate in such a way that the hydrophobic tails are shielded from the water, forming the core of micelles or other self-assembled structures.

Electrostatic Interactions: The cationic ethylammonium headgroups are hydrophilic and prefer to be in contact with water. In the self-assembled structures, these headgroups form the outer surface, interacting with water and counter-ions (acetate). The electrostatic repulsion between the positively charged headgroups counteracts the hydrophobic attraction, influencing the size and shape of the resulting aggregates. The presence of the acetate counter-ion helps to screen these repulsive forces, promoting closer packing of the surfactant molecules.

The balance between these attractive hydrophobic and repulsive electrostatic forces determines the critical micelle concentration (CMC), the concentration at which self-assembly begins, as well as the morphology of the aggregates (e.g., spherical micelles, cylindrical micelles, or bilayers).

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful lens to investigate the behavior of this compound at the atomic level, offering insights that are often difficult to obtain through experimental techniques alone.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to understand the electronic structure and reactivity of this compound. nih.gov These calculations can provide valuable information on:

Charge Distribution: Determining the partial atomic charges on the atoms of the molecule, which is crucial for understanding electrostatic interactions. The positive charge is expected to be localized on the ammonium group, while the ester group will exhibit a polar character.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the regions of the molecule most likely to participate in chemical reactions.

Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated to predict the reactivity of the molecule in different chemical environments.

Table 1: Representative Calculated Quantum Chemical Properties for a Model Cationic Surfactant Headgroup (Note: This table is illustrative and based on general values for similar compounds, not specific experimental data for this compound)

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~5-7 eV | Indicates chemical stability and resistance to electronic excitation. |

| Dipole Moment | High | Reflects the polar nature of the headgroup, influencing solubility and interfacial behavior. |

| Partial Charge on Nitrogen | Positive | Confirms the cationic nature and the site for electrostatic interactions. |

Molecular Dynamics Simulations of Interfacial and Bulk Behavior

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of surfactant systems over time. For this compound, MD simulations can be used to model:

Self-Assembly Process: Simulating the spontaneous aggregation of surfactant molecules in water to form micelles or bilayers, providing insights into the kinetics and thermodynamics of the process.

Interaction with Lipid Bilayers: Modeling the insertion of the surfactant into a model cell membrane, allowing for the study of its effects on membrane structure and properties, such as fluidity and permeability.

Interfacial Properties: Simulating the behavior of the surfactant at an oil-water or air-water interface, which is relevant to its applications as an emulsifier or foaming agent.

Simulations of similar cationic surfactants with long alkyl chains have shown that they can induce significant changes in lipid bilayers, including thinning of the membrane and the formation of pores, depending on the concentration. researchgate.net

Prediction of Self-Assembly Parameters and Phase Behavior

Computational models can also be used to predict key parameters related to the self-assembly and phase behavior of this compound.

Critical Micelle Concentration (CMC): Molecular thermodynamics models can be used to estimate the CMC based on the molecular structure and the balance of hydrophobic and electrostatic interactions.

Phase Diagrams: By calculating the free energies of different aggregated states (micelles, bilayers, etc.), it is possible to construct theoretical phase diagrams that show the most stable structures at different concentrations and temperatures. The phase behavior of cationic lipids is known to be complex, often exhibiting multiple lamellar and non-lamellar phases. ncats.io

Table 2: Predicted Self-Assembly and Phase Behavior Parameters for a Generic Stearoyl-based Cationic Surfactant (Note: This table is illustrative and based on general values for similar compounds, not specific experimental data for this compound)

| Parameter | Predicted Range | Influencing Factors |

|---|---|---|

| Critical Micelle Concentration (CMC) | 10-5 - 10-4 M | Alkyl chain length, headgroup size, counter-ion type, temperature, salinity. |

| Main Phase Transition Temperature (Tm) | 40 - 60 °C | Hydration of the headgroup, packing of the alkyl chains. |

| Dominant Aggregate Structure | Micelles at low concentrations, bilayers at higher concentrations. | Molecular geometry (packing parameter), concentration, temperature. |

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Metabolism

The biodegradation of 2-(Stearoyloxy)ethylammonium acetate (B1210297) is expected to proceed readily in various environmental compartments, such as wastewater treatment plants, surface waters, and soils. The initial and most critical step in its degradation is the enzymatic hydrolysis of the ester bond.

While specific microbial communities responsible for the degradation of 2-(Stearoyloxy)ethylammonium acetate have not been extensively documented in the available literature, the breakdown of esterquats, in general, is carried out by a wide range of common microorganisms. The initial hydrolysis of the ester bond can be catalyzed by ubiquitous esterase enzymes produced by diverse bacterial and fungal communities present in activated sludge and surface waters. Following the initial hydrolysis, the resulting stearic acid and choline (B1196258) or choline-like fragments are further metabolized by distinct microbial populations.

The fatty acid component, stearic acid, is a common, naturally occurring substance that is readily and completely degraded by numerous microorganisms through the well-established β-oxidation pathway. The quaternary ammonium (B1175870) alcohol moiety is also expected to be biodegradable. Studies on structurally related choline-based ionic liquids have shown that the introduction of an ester functionality can enhance biodegradation rates compared to their non-ester counterparts. For instance, research on ester-functionalized choline-based ionic liquids has demonstrated their susceptibility to microbial degradation, although specific microbial strains were not identified in the context of this compound.

The primary intermediate degradation products of this compound, formed through hydrolysis, are stearic acid and 2-hydroxyethyl-trimethylammonium (choline).

The degradation pathway can be summarized as follows: This compound + H₂O → Stearic Acid + Choline Acetate

Further degradation of these intermediates occurs separately. Stearic acid is metabolized via β-oxidation to acetyl-CoA, which then enters the citric acid cycle, ultimately leading to the formation of carbon dioxide and water. Choline can be metabolized by various microorganisms through pathways that lead to the formation of glycine (B1666218) betaine (B1666868), which is then demethylated to glycine.

Table 1: Expected Intermediate Degradation Products of this compound

| Intermediate Compound | Chemical Formula | Degradation Pathway |

| Stearic Acid | C₁₈H₃₆O₂ | β-oxidation |

| Choline | C₅H₁₄NO⁺ | Conversion to glycine betaine and subsequent demethylation |

Environmental Persistence and Mobility in Different Media

Due to its ready biodegradability, primarily through hydrolysis of the ester bond, this compound is considered to have low environmental persistence. Its mobility in different environmental media is influenced by its cationic nature and its amphiphilic properties.

Water: In aqueous environments, it will exist as a cation. Its mobility will be influenced by its tendency to adsorb to negatively charged surfaces.

Soil and Sediment: As a cationic surfactant, this compound is expected to strongly adsorb to negatively charged components of soil and sediment, such as clay minerals and organic matter. This adsorption will limit its mobility in the subsurface environment and reduce its concentration in the water column.

Air: Due to its low vapor pressure and ionic nature, this compound is not expected to be volatile, and therefore, its presence and transport in the atmosphere are considered negligible.

Insufficient Data Available to Generate a Detailed Report on the Environmental Fate and Degradation of this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific information on the environmental fate and degradation of the chemical compound this compound. Despite targeted searches for its sorption and desorption behavior in soil and sediment, leaching potential, and degradation kinetics, no dedicated studies or quantitative data were found for this particular substance.

The user's request for an article with detailed research findings and data tables for the specified sections cannot be fulfilled due to the absence of this information in the public domain. The provided outline requires a level of detail that is not available in existing scientific literature for "this compound."

While general information on related chemical classes—such as quaternary ammonium compounds and stearic acid esters—exists, this information is not specific enough to create a scientifically accurate and detailed article about "this compound" as requested. Quaternary ammonium compounds are known to sorb to soil and sediment, and stearic acid esters are generally biodegradable. However, without specific studies on this compound, any discussion of its environmental behavior would be speculative and would not meet the required standard of a professional and authoritative article based on detailed research findings.

Therefore, the sections on sorption and desorption behavior, leaching potential, and kinetics of degradation cannot be written, and the requested data tables cannot be generated.

Future Research Directions and Emerging Applications

Development of Novel Analogues with Tunable Interfacial and Material Properties

A significant avenue for future research lies in the rational design and synthesis of novel analogues of 2-(stearoyloxy)ethylammonium acetate (B1210297) to achieve specific, tunable properties. The inherent structure of esterquats allows for considerable molecular diversity. By systematically modifying the constituent components—the fatty acid chain, the alkanolamine core, and the quaternizing agent—new compounds with tailored interfacial and material characteristics can be developed.

Key research efforts could focus on:

Varying the Hydrophobic Chain: While the "stearoyl" group is derived from stearic acid (an 18-carbon saturated fatty acid), using other fatty acids with different chain lengths (e.g., palmitic, lauric, or oleic acid) and degrees of unsaturation would directly influence properties like solubility, melting point, and the critical micelle concentration (CMC). nih.govwikipedia.orgnih.gov

Exploring Different Quaternizing Agents: While dimethyl sulfate (B86663) and methyl chloride are common quaternizing agents, employing alternative agents like benzyl (B1604629) chloride can introduce different functionalities and impact the compound's performance and stability. nih.govgoogle.com

Research into the synthesis of esterquat analogues has demonstrated the tunability of their properties. For instance, studies on esterquats derived from tallow (B1178427) fatty acids and triethanolamine (B1662121) have shown how reaction conditions can be optimized to maximize cationic content, a key parameter for performance. jst.go.jp

| Reactant Type | Example | Potential Impact on Properties |

|---|---|---|

| Fatty Acid | Oleic Acid (unsaturated) vs. Stearic Acid (saturated) | Influences fluidity, biodegradability, and thermal stability. |

| Alkanolamine | Triethanolamine vs. Monoethanolamine | Changes the number of ester linkages (di-ester vs. mono-ester), affecting deposition on surfaces and softening ability. nih.gov |

| Quaternizing Agent | Dimethyl Sulfate vs. Benzyl Chloride | Alters the steric bulk and charge accessibility of the cationic headgroup, impacting dispersing power and interaction with substrates. nih.gov |

The development of such analogues requires a detailed understanding of structure-property relationships, which can be established through systematic synthesis and characterization of new compounds. researchgate.netresearchgate.net

Integration into Bio-based and Sustainable Technologies (e.g., Biolubricants)

The renewable origin and inherent biodegradability of esterquats make them prime candidates for integration into a wide range of sustainable technologies. journals.co.zajournals.co.za Derived from natural fats and oils, these compounds align with the principles of green chemistry. researchgate.net While their use in eco-friendly fabric softeners and personal care products is well-established, future research can expand their application into new domains. journals.co.zacossma.comhappi.com

One promising area is the development of biolubricants . The long fatty acid chain in 2-(stearoyloxy)ethylammonium acetate provides lubricity, a key characteristic for lubricants. Their cationic nature could promote strong adsorption onto negatively charged metal or material surfaces, forming a durable lubricating film. Research could explore their effectiveness in reducing friction and wear in various mechanical systems. The ester linkage, which facilitates biodegradation, is also a potential site for hydrolytic breakdown under the high-temperature and pressure conditions seen in some lubrication applications, a factor that would require investigation and potential molecular stabilization. mdpi.com

Further sustainable applications to be explored include:

Agrochemical Formulations: As emulsifiers and adjuvants in pesticide formulations, enhancing the dispersion and efficacy of active ingredients. ontosight.airesearchgate.net

Corrosion Inhibitors: The ability of cationic surfactants to form protective layers on metal surfaces suggests potential use as biodegradable corrosion inhibitors. researchgate.net

Material Modifiers: Incorporation into bioplastics or other bio-based materials to act as softening agents or antistatic additives. wikipedia.org

The transition towards a circular economy will drive demand for high-performance, renewable, and biodegradable chemicals. Esterquats like this compound are well-positioned to meet this demand, provided that research continues to validate their performance in these emerging technological fields. journals.co.za

Advanced Characterization of Nanoscale Interactions and Assemblies

While the macroscopic performance of esterquats is known, a deeper understanding of their behavior at the nanoscale is crucial for optimizing existing applications and unlocking new ones. Advanced characterization techniques can provide unprecedented insight into the self-assembly of these surfactant molecules and their interactions with various substrates.

Future research should employ techniques such as: